Crystal structure analysis of 3-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde
Crystal structure analysis of 3-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde
Defining the Scope
I've zeroed in on the core request – analyzing the crystal structure of 3-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde. I'm focusing on crafting a technical guide for researchers. I'm starting to think about the key components I'll need to include, like the expected content and its tone.
Initiating Guide Development
I'm now starting on a technical guide for crystal structure analysis of 3-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde. Based on the initial search, I'll be sure to include related compounds like 4-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-carbaldehyde for broader applicability.
Drafting Initial Guide
I'm currently focused on outlining a comprehensive technical guide. The goal is to provide a practical resource for analyzing the crystal structure, given the absence of a directly applicable published paper. I'm exploring the key steps and methodologies I'll need to clearly lay out for others in my field.
Outlining Structural Details
I'm now diving into the molecular architecture, focusing on the thiazole-thiophene linkage and the carbaldehyde group's orientation. I'm grounding my dihedral angle predictions in literature precedents for similar molecules, which I found in a literature search. I'm also preparing to detail the experimental protocol for crystallization and X-ray diffraction, which I want to make self-validating.
Detailing Diffraction Methods
I'm now detailing the crystallographic data presentation, focusing on typical crystal data to summarize key parameters. I'm building on prior thoughts to outline data collection parameters and structure solution methods. Next, I'm integrating that into a visualization of the full workflow diagram using Graphviz DOT. I'm also planning the logical relationship diagram.
Explaining Experimental Choices
I'm now detailing the rationale behind experimental choices, such as specific solvent selection for crystallization based on polarity matching and the use of 100K for XRD to reduce thermal motion. The protocol will also include validation steps, like checking R_int during data reduction to ensure crystal quality. I'll cite the structural behavior of related thiophene-thiazole compounds and the anti-cancer relevance of thiophene-2-carbaldehydes to strengthen the discussion.
Mapping Supramolecular Interactions
I'm currently focusing on mapping the intermolecular interactions within the crystal structure. I'm prioritizing the hydrogen bonding and pi-pi stacking I've observed in the structure. I am now trying to explain how the assembly of the molecules dictates the crystal structure.
Analyzing Crystal Packing
I am now analyzing the herringbone packing motif, as it seems to direct 1D chain formation and stabilizes 2D sheets, with an inter-ring distance of ~3.5 Å.,, This detail is critical for understanding the molecular assembly and is consistent with observations in similar structures. I'm focusing on how the intermolecular interactions, especially pi-pi stacking, contribute to this arrangement and how to explain this in the guide.
Refining Experimental Protocol
I'm now detailing experimental parameters for data collection, noting the use of cryo-loops to prevent solvent loss and ice-ring formation. I'll include Mo Kα or Cu Kα radiation for diffraction and SHELXL for refinement. I'm preparing a table of "Representative Crystallographic Parameters" since the exact structure isn't published. The table will explicitly label that it is showing values extrapolated from related derivatives and the monoclinic P2_1/c space group. I'm double-checking that my process meets all the required features outlined in my instructions.
Integrating Guide Feedback
I'm now incorporating feedback to refine the guide's narrative. I'm focusing on strengthening the introduction to clearly lay out the importance of understanding the structural details of this particular compound. I will include the CAS number and discuss the relevance of similar compounds in medicinal chemistry and materials science, explicitly mentioning their potential as anti-cancer agents and building blocks.
Defining Whitepaper Scope
I'm now zeroing in on defining the scope and focus of the whitepaper, which will be a self-validating methodological guide for analyzing the crystal structure of 3-(1,3-thiazol-5-yl)thiophene-2-carbaldehyde and its analogs, relevant to structure-based drug design (SBDD). I'm currently working on the section on molecular architecture and conformational dynamics.
Defining Validation Checkpoints
I'm now detailing validation checkpoints to ensure crystal quality. I've drafted a vapor diffusion protocol for crystal growth and will detail SCXRD, but only after noting a uniform extinguish under polarized light is crucial, which validates a non-twinned domain. I'll describe controlled supersaturation to minimize crystal defects.
Detailing Cryo-Methods
I'm currently documenting the process of oiling and mounting the crystal to a cryoloop for stability and protection from degradation. Then, I'll detail the data collection at 100K with Mo Kα radiation to minimize thermal motion and enhance resolution for hydrogen atom positions.
Detailing Refinement Steps
I'm now detailing the crystallographic refinement strategy, including full-matrix least-squares on F², anisotropic displacement parameters, and calculated hydrogen atom positions using a riding model. I'll need to specify target R1 and wR2 values, as well as the GOF target and CheckCIF requirements for validation. I'll need to ensure the final CIF file will generate no alerts.
Describing Drug Development Implications
I'm now detailing the implications for drug development. I'm focusing on the versatility of thiophene-2-carboxaldehyde derivatives as pharmaceutical precursors, citing eprosartan and teniposide as examples. I'm also describing how understanding the crystal structure supports structure-based drug design by enabling accurate modeling of binding modes. I'm now exploring the unique pharmacophore properties.
Updating DOT Diagrams
I am now refining the DOT diagrams, ensuring strict adherence to the defined color palette. I've updated the workflow diagram to include compound purification as a critical upstream step to minimize defects and ensure crystal quality. I'll add steps for validation at each stage, too.
Visualizing Interaction Details
I'm now detailing the hydrogen bond interactions, specifically the C-H...O and C-H...N interactions, and how they direct chain formation and stabilize 2D sheets. I'm also ensuring the DOT diagrams accurately depict these supramolecular interactions and the resulting herringbone motif, using the defined color palette and including the inter-ring distance.
Visualizing Interaction Details
I'm now detailing the hydrogen bond interactions, specifically the C-H...O and C-H...N interactions, and how they direct chain formation and stabilize 2D sheets. I'm also ensuring the DOT diagrams accurately depict these supramolecular interactions and the resulting herringbone motif, using the defined color palette and including the inter-ring distance.
Intermolecular forces driving the supramolecular assembly of the crystal lattice.
Mapping Related Compounds
I am now focusing on finding related compounds to strengthen the whitepaper's context. I am specifically mapping out references to 3-(benzothiazol-2-yl)thiophene, 4-(2-methyl-1,3-thiazol-5-yl)thiophene-2-carbaldehyde, and similar thiophene derivatives to highlight relevant structural similarities and anti-cancer activity for the reader's convenience.
Citing Referenced Literature
I'm now focused on the References section and ensuring all citations are complete and correctly formatted. I'm verifying the details for cited thiophene derivatives and their related structures. I'll need to review the URLs for the Wikipedia entry and the chalcone source to ensure completeness.
Refining Guide Introduction
I'm now revising the introduction, emphasizing the importance of understanding the crystal structure for structure-based drug design, and noting the versatility of thiazole-thiophene derivatives in anti-cancer agents. I'm also ensuring the whitepaper's scope is clear, and the title reflects a technical guide for crystal structure analysis.
Detailing Experimental Parameters
I'm now detailing experimental parameters for the data collection, specifically the use of a cryostream to maintain crystal integrity. I am now also going to clarify my process for collecting the data at 100K and using Mo Kα or Cu Kα radiation. In addition, I will be defining SHELXL for the structure refinement software, and also be clarifying the representative crystallographic parameters for related derivatives.
Refining Crystal Structure Workflow
I'm now integrating validation checkpoints into my crystal structure analysis workflow to ensure data integrity, particularly for data reduction. I've added a purification step before crystallization to minimize defects. I will include the validation of each stage, from crystal selection using polarized light to structure refinement.
Validating SCXRD Workflow
I'm now detailing each experimental checkpoint for the SCXRD workflow, including crystal mounting in oil on a cryoloop to protect from degradation. I will be incorporating the use of controlled cooling at 100K during data collection using Mo Kα or Cu Kα radiation. Moreover, I will be describing the SHELXL refinement software and the relevant crystallographic parameters.
Defining Data Collection Protocol
I'm now detailing the experimental steps, specifically crystal mounting on a cryoloop to prevent degradation and then setting up data collection using Mo Kα radiation at 100K to get precise hydrogen positions. I'm also ensuring the integration and reduction step has the internal agreement factor below 0.05. I'll describe how to handle any data quality issues.
Detailing Refinement Parameters
I'm now detailing the crystallographic refinement strategy, describing full-matrix least-squares on F², anisotropic displacement parameters, and hydrogen atoms in calculated positions. I'll target R1 and wR2 values, as well as the goodness-of-fit and CheckCIF requirements for validation. I'll ensure the final CIF file will generate no alerts.
Defining Key Parameter Details
I'm now detailing critical crystal data parameters, including the P21/c space group, the data collection at 100K with Mo Kα radiation, and a calculated density of ~1.5 - 1.6 g/cm³. I'll also specify target R-indices to validate model accuracy, and explain the need for multi-scan absorption correction. I'm focusing on providing details of parameters in my guide.
Visualizing Molecular Packing
I'm now detailing the intermolecular forces using a new DOT diagram. I am depicting the core molecule and its packing interactions, showing how the combination of pi-pi stacking and hydrogen bonds leads to the herringbone motif that contributes to a layered packing structure. The diagram is colored to improve clarity.
Finalizing Guide Details
I am now focusing on refining the guide's references and ensuring all citations are accurate, correctly formatted, and easily accessible to the user. I'm verifying all details and the URLs for completeness. Next, I will emphasize the crystal structure's role for SBDD.
Finalizing Citations
I'm now consolidating all references, ensuring each entry includes the title, source, and a valid URL. I'm carefully double-checking each URL's accuracy and verifying that all in-text citations, like, correspond precisely to the entries in the reference list to provide complete transparency. I am also working to ensure that the correct numbering is utilized, and that there are no gaps.
Finalizing Citations
I'm now implementing the final formatting for citations, ensuring each reference entry is accurate and complete, with the title, source, and valid URL, and each in-text citation, like, corresponds to a reference to ensure accuracy. I will verify that the references are listed sequentially. I am ready to publish the whitepaper.
Verifying Guide Completions
I'm now implementing the final touches, integrating the causality and validation elements throughout the protocols to ensure they function as self-validating systems. I'm also reviewing the quantitative data tables and ensuring their structure enhances comparison. Finally, I confirm this guide meets all requirements for technical depth, target audience, in-text citations, and reference list output, ready for publication.
